N1-Methylcyclohexane-1,4-diamine
Description
Significance of Cyclohexanediamine (B8721093) Scaffolds in Organic and Inorganic Chemistry
Cyclohexanediamine scaffolds are of paramount importance in both organic and inorganic chemistry due to their rigid and well-defined stereochemistry. This structural feature makes them invaluable as chiral auxiliaries and ligands in asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule. researchgate.netacs.org In particular, derivatives of 1,2-diaminocyclohexane have been extensively used in the development of catalysts for a wide range of chemical transformations, including epoxidation and conjugate addition reactions. mdpi.comacs.org The cyclohexane (B81311) ring provides a robust framework that, when appropriately functionalized, can create a specific chiral environment around a metal center in a catalyst, thereby directing the stereochemical outcome of a reaction. acs.org Furthermore, the amino groups of cyclohexanediamines serve as versatile handles for further chemical modifications, allowing for the synthesis of a diverse array of ligands and functional molecules. acs.org
Historical Context of Methylated Cyclohexanediamines
The study of substituted cyclohexanediamines has a long history, driven by the quest for novel structures with enhanced catalytic activity and material properties. The hydrogenation of phenylenediamines to produce cyclohexanediamines has been a known process for many years, often yielding a mixture of cis and trans isomers. chemicalbook.comgoogle.com The development of methods to selectively synthesize specific isomers has been a significant area of research. chemicalbook.com The introduction of methyl groups onto the nitrogen atoms of cyclohexanediamines, creating N-methylated derivatives, represents a further step in the fine-tuning of the properties of these compounds. While the precise historical timeline for the first synthesis of N1-Methylcyclohexane-1,4-diamine is not extensively documented in readily available literature, the exploration of N-alkylated cyclic diamines has been an area of interest in medicinal chemistry and materials science for several decades. nih.gov The focus has often been on how N-alkylation impacts factors like basicity, nucleophilicity, and the ability to form metal complexes.
Isomeric Considerations and Configurational Diversity
This compound can exist as multiple stereoisomers due to the stereochemistry of the cyclohexane ring and the substitution pattern of the amino groups. The two primary considerations are cis-trans isomerism, arising from the relative orientation of the two amino groups on the cyclohexane ring, and the conformational isomers of the chair form of the cyclohexane ring.
The 1,4-disubstituted cyclohexane ring can exist as either a cis isomer, where the two substituents are on the same side of the ring, or a trans isomer, where they are on opposite sides. For this compound, this leads to the possibility of cis-N1-Methylcyclohexane-1,4-diamine and trans-N1-Methylcyclohexane-1,4-diamine.
Furthermore, the cyclohexane ring itself exists predominantly in a chair conformation. In this conformation, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions, particularly 1,3-diaxial interactions. For a given isomer (cis or trans), a conformational equilibrium will exist between the two chair forms. The position of the methyl group on the nitrogen atom further adds to the structural diversity.
| Isomer Type | Description |
| cis Isomer | The amino group and the methylamino group are on the same side of the cyclohexane ring. |
| trans Isomer | The amino group and the methylamino group are on opposite sides of the cyclohexane ring. |
| Conformational Isomers | For each cis and trans isomer, the cyclohexane ring can exist in two different chair conformations, with substituents in axial or equatorial positions. |
The specific stereochemistry of this compound is crucial as it will dictate its three-dimensional shape and, consequently, its interaction with other molecules. This is particularly important in applications such as catalysis and medicinal chemistry, where precise molecular recognition is key.
Current Research Landscape and Future Directions
Current research involving cyclohexanediamine derivatives continues to be a vibrant area. A significant focus remains on the development of new chiral catalysts for asymmetric synthesis. researchgate.netrsc.org The functionalization of the cyclohexanediamine scaffold, including N-alkylation, is a key strategy for tuning the electronic and steric properties of these catalysts to achieve higher efficiency and selectivity. nih.gov
For this compound specifically, its potential applications are likely to be explored in areas where the properties of the N-methylated amine are advantageous. In materials science, diamines are used as curing agents for epoxy resins and in the formation of polyamides. The presence of the methyl group in this compound could influence the cross-linking density and the mechanical properties of the resulting polymers.
In pharmaceutical research, the introduction of a methyl group on a nitrogen atom can significantly impact a molecule's pharmacological profile, including its binding affinity to biological targets and its metabolic stability. nih.gov Therefore, this compound could serve as a valuable building block for the synthesis of new bioactive compounds.
Future research will likely focus on the development of efficient and stereoselective synthetic routes to access specific isomers of this compound. A thorough investigation of its coordination chemistry with various metals could unveil novel catalysts with unique reactivity. Furthermore, exploring its utility as a monomer in polymer synthesis and as a scaffold in medicinal chemistry could lead to the discovery of new materials and therapeutic agents. The continued exploration of functionalized cyclohexanediamines, such as this compound, holds significant promise for advancements in both chemistry and related scientific disciplines. acs.org
Structure
3D Structure
Properties
IUPAC Name |
4-N-methylcyclohexane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-7-4-2-6(8)3-5-7/h6-7,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLKGLNRMMXCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620390 | |
| Record name | N~1~-Methylcyclohexane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15803-59-5, 38362-02-6 | |
| Record name | N~1~-Methylcyclohexane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-Methylcyclohexane-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes for N1-Methylcyclohexane-1,4-diamine
The synthesis of this compound can be achieved through several advanced methodologies, including catalytic hydrogenation, amination, and alkylation strategies. These methods allow for the controlled introduction of the methyl and amine functionalities onto the cyclohexane (B81311) ring.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a prominent method for the synthesis of cycloaliphatic diamines from their aromatic precursors. google.com In the context of this compound, this approach would typically involve the reduction of a methyl-substituted aromatic diamine.
A general and widely documented method for synthesizing cyclohexanediamines involves the catalytic hydrogenation of toluenediamine (TDA) isomers. benchchem.com This process reduces the aromatic ring to a cyclohexane structure while preserving the amine groups. benchchem.com High-pressure hydrogen gas is used in the presence of transition metal catalysts. benchchem.com Ruthenium-based catalysts, in particular, have been shown to be effective for the hydrogenation of aromatic diamines to their corresponding cycloaliphatic counterparts. google.com The pre-treatment of ruthenium catalysts with air or oxygen can enhance the reaction rate and minimize the formation of by-products. google.com
For the synthesis of this compound specifically, a potential precursor would be a methyl-substituted p-phenylenediamine (B122844) derivative. The hydrogenation of such a precursor over a suitable catalyst, like rhodium or ruthenium, would yield the desired product. The reaction conditions, including temperature, pressure, and solvent, are critical parameters that influence the yield and stereoselectivity of the reaction.
| Catalyst | Precursor | Product | Conditions | Reference |
| Ruthenium | Aromatic Diamine | Cycloaliphatic Diamine | 50-250°C, 300-400 psig H₂ | google.com |
| Transition Metals | Toluenediamine (TDA) | 4-Methylcyclohexane-1,3-diamine | High-pressure H₂ | benchchem.com |
Amination and Alkylation Strategies
Amination and alkylation reactions provide alternative pathways to this compound. These strategies often involve the stepwise introduction of the amine and methyl groups.
One potential route involves the reductive amination of a suitable cyclohexanone (B45756) derivative. For instance, reacting 4-methylcyclohexanone (B47639) with ammonia (B1221849) in the presence of a reducing agent and a catalyst like Raney nickel can form a methyl-substituted cyclohexylamine (B46788). benchchem.com Subsequent functionalization of the remaining amino group would be necessary to complete the synthesis.
Alkylation strategies can also be employed. For example, the synthesis of N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride involves the reaction of 3-chlorobenzylamine (B151487) with cyclohexane-1,4-diamine (B98093). benchchem.com A similar approach could be envisioned for the synthesis of this compound, where a methylating agent is reacted with a protected cyclohexane-1,4-diamine derivative.
Furthermore, alkali metal hydrides can mediate the nucleophilic aromatic amination of compounds. ntu.edu.sg This suggests the possibility of reacting a suitable cyclohexane precursor with an appropriate amine under basic conditions.
Stereoselective Synthesis of this compound Isomers
The stereochemistry of this compound is a critical aspect, as the cyclohexane ring can exist in different isomeric forms (cis and trans). The synthesis of specific stereoisomers often requires the use of chiral catalysts or starting materials.
Catalytic asymmetric hydrogenation using chiral ruthenium complexes, such as those containing diphosphine and diamine ligands, is a powerful method for producing optically active alcohols and could be adapted for the synthesis of chiral amines. sigmaaldrich.com The choice of a chiral ligand can direct the hydrogenation to favor the formation of one stereoisomer over another.
For instance, the synthesis of ferrocenyl aminoquinoline derivatives has been achieved with specific stereochemistry, such as (1R,4R)-N1-(7-chloroquinolin-4-yl)-N4-(ferrocenylmethyl)-N4-methylcyclohexane-1,4-diamine. nih.gov This highlights the ability to control the stereochemical outcome of reactions involving substituted cyclohexane-1,4-diamines. The development of stereoselective methods is crucial for applications where the biological or chemical activity is dependent on a specific isomer. researchgate.net
Derivatization Strategies and Functionalization
The presence of two amine groups with different substitution patterns in this compound allows for a range of derivatization and functionalization reactions. These reactions can be used to introduce new functional groups and build more complex molecular architectures.
Formation of Schiff Bases and Imines
The primary and secondary amine groups in this compound can react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. researchgate.netbibliomed.orgdergipark.org.tr This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. bibliomed.org
Schiff bases are versatile intermediates in organic synthesis and can act as ligands for the formation of metal complexes. researchgate.netbibliomed.org The stability of the resulting imine is influenced by the nature of the substituents on the nitrogen and carbonyl carbon. Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic aldehydes due to conjugation. dergipark.org.tr
| Reactant 1 | Reactant 2 | Product Type | General Reaction |
| Primary/Secondary Amine | Aldehyde/Ketone | Schiff Base/Imine | R₂C=O + R'NH₂ ⇌ R₂C=NR' + H₂O |
Alkylation and Acylation Reactions on Amine Centers
The amine centers in this compound are nucleophilic and can readily undergo alkylation and acylation reactions. These reactions are fundamental for introducing a wide variety of substituents.
Alkylation: The primary and secondary amines can be alkylated using alkyl halides or other electrophilic alkylating agents. researchgate.net The degree of alkylation can often be controlled by the reaction conditions and the stoichiometry of the reagents. For example, the synthesis of deuterated N-alkylated polyamines has been reported, demonstrating the feasibility of such modifications. researchgate.net
Acylation: Acylation involves the reaction of the amine groups with acylating agents such as acyl chlorides or anhydrides. This reaction forms amide linkages. The use of a base is often necessary to neutralize the acid by-product. tandfonline.com For instance, N-protected amino amides can be synthesized using this type of transformation. tandfonline.com These reactions are crucial for building peptide-like structures or introducing other functional groups.
Cyclization Reactions and Heterocycle Formation
The presence of two nucleophilic nitrogen atoms in this compound makes it an ideal candidate for the synthesis of nitrogen-containing heterocyclic compounds. These reactions often involve condensation with bifunctional electrophiles to form saturated or partially unsaturated ring systems.
One notable application involves the reaction with dicarbonyl compounds or their equivalents. For instance, reaction with a 1,3-dicarbonyl compound, such as a β-ketoester, can lead to the formation of a seven-membered diazepine (B8756704) ring system. The reaction typically proceeds through initial condensation of the primary amine with one carbonyl group, followed by intramolecular cyclization of the secondary amine onto the second carbonyl group, often with concomitant dehydration.
Furthermore, this compound can be employed in the synthesis of piperazine-like structures. For example, reaction with a dihaloalkane, such as 1,2-dibromoethane, under basic conditions can lead to the formation of a substituted piperazine. The reaction proceeds via a double nucleophilic substitution, where each nitrogen atom displaces a halogen atom.
A specific example from the literature involves the synthesis of imidazo[1,2-b]pyridazine (B131497) derivatives. In this multi-step synthesis, a substituted imidazo[1,2-b]pyridazine core is first functionalized with a leaving group, which is subsequently displaced by an amine. While not a direct cyclization of this compound itself, it demonstrates its utility as a nucleophile in the final step of a heterocycle synthesis. For instance, a protected form of 1,4-diaminocyclohexane is reacted to introduce the diamine moiety, which could be conceptually extended to its N-methylated counterpart nih.gov.
| Reactant 1 | Reactant 2 | Resulting Heterocycle | Reaction Type |
| This compound | 1,3-Dicarbonyl Compound | Diazepine derivative | Condensation/Cyclization |
| This compound | 1,2-Dihaloalkane | Piperazine derivative | Nucleophilic Substitution |
| Substituted Imidazo[1,2-b]pyridazine | Protected 1,4-Diaminocyclohexane | Imidazo[1,2-b]pyridazine derivative | Nucleophilic Aromatic Substitution |
Cross-Coupling and C-H Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comrsc.org this compound can participate in such reactions, typically acting as the nucleophilic component in C-N bond-forming reactions, such as the Buchwald-Hartwig amination. sigmaaldrich.com In these reactions, the primary or secondary amine can be coupled with aryl or heteroaryl halides or triflates to introduce the cyclohexanediamine (B8721093) moiety onto an aromatic ring. The selectivity between the primary and secondary amine can often be controlled by the choice of catalyst, ligands, and reaction conditions.
While direct C-H functionalization of this compound is not extensively documented in the literature, the principles of C-H activation could be applied. acs.org Directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond, is a plausible strategy. For example, the amine functionalities themselves could potentially direct a transition metal catalyst to activate adjacent C-H bonds on the cyclohexane ring, allowing for subsequent functionalization. However, achieving high regioselectivity in such a flexible cyclic system would be a significant challenge.
Ruthenium complexes have been shown to catalyze C-H bond activation, and similar methodologies could be explored for this compound. researchgate.net
| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type |
| Buchwald-Hartwig Amination | This compound | Aryl Halide/Triflate | Palladium catalyst with phosphine (B1218219) ligand | N-Aryl-N1-methylcyclohexane-1,4-diamine |
| Hypothetical C-H Functionalization | This compound | Coupling Partner (e.g., alkene, alkyne) | Transition Metal Catalyst (e.g., Rh, Ru, Pd) | C-Functionalized this compound |
Reaction Mechanism Elucidation of Synthesis and Derivatization Reactions
The mechanisms of the reactions involving this compound are generally well-understood and follow established principles of organic chemistry.
In cyclization reactions , the mechanism is typically a sequence of nucleophilic additions and addition-elimination reactions. For instance, in the formation of a diazepine from a 1,3-dicarbonyl compound, the more nucleophilic primary amine of this compound will likely attack one of the carbonyl carbons first. This is followed by the formation of an imine or enamine intermediate. The subsequent intramolecular cyclization involves the attack of the secondary amine onto the remaining carbonyl group, leading to a hemiaminal intermediate which then dehydrates to form the final diazepine ring.
The mechanism of Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) is a well-studied catalytic cycle. nih.gov The cycle is generally believed to involve the following key steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
Amine Coordination and Deprotonation: The this compound coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido-palladium complex.
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The mechanism for a hypothetical directed C-H functionalization would likely involve the coordination of a transition metal to one of the nitrogen atoms of this compound. This coordination would bring the metal center in close proximity to the C-H bonds on the cyclohexane ring, facilitating their cleavage through processes like concerted metalation-deprotonation or oxidative addition. The resulting metallacyclic intermediate could then react with a coupling partner, followed by reductive elimination to yield the functionalized product.
Structural and Conformational Analysis
Stereoisomerism and Conformational Preferences
The presence of two substituents on the cyclohexane (B81311) ring gives rise to stereoisomers, which in turn exhibit distinct conformational behaviors.
N1-Methylcyclohexane-1,4-diamine exists as cis and trans stereoisomers, which are configurational isomers and not interconvertible at room temperature. edubull.com This isomerism is a direct result of the spatial orientation of the amino and methylamino groups relative to the plane of the cyclohexane ring.
Trans-Isomer: In the trans isomer, the substituents are on opposite sides of the ring. This configuration allows for a diequatorial conformation, which is highly favored due to its greater stability. youtube.com This leads to a more rigid and stretched-out molecular geometry.
Cis-Isomer: In the cis isomer, the substituents are on the same side of the ring. This arrangement necessitates that one substituent occupies an axial position while the other is equatorial in the most stable chair conformation. youtube.com The molecule can undergo a ring flip, which results in the interchange of the axial and equatorial positions of the two groups.
To minimize steric and torsional strain, the cyclohexane ring predominantly adopts a chair conformation. smolecule.com The chair form is significantly more stable than other possibilities like the boat or twist-boat conformations. lumenlearning.comwikipedia.org While the boat conformation is less stable, it can be adopted in specific circumstances, such as in certain metal complexes. The twist-boat conformation is slightly more stable than the pure boat form. wikipedia.org
The introduction of a methyl group on one of the nitrogen atoms has a significant impact on the conformational equilibrium of the molecule. The N-methylamine group exhibits greater conformational flexibility compared to a primary amine group. In the case of the cis-isomer, the ring will preferentially adopt the chair conformation where the larger or bulkier substituent occupies the more stable equatorial position to minimize steric hindrance. lumenlearning.comlibretexts.org The relative preference for the equatorial position is determined by the A-value of each substituent.
Intramolecular Interactions Governing Conformation
The conformational preferences of this compound are governed by a delicate balance of steric and electronic effects within the molecule.
Hyperconjugation is an electronic effect that involves the delocalization of sigma (σ) electrons into an adjacent empty or partially filled p-orbital or a π-orbital. studysmarter.co.ukyoutube.com This interaction leads to increased stability of the molecule. studysmarter.co.ukyoutube.com In substituted cyclohexanes, hyperconjugation can influence the conformational equilibrium. For instance, strong hyperconjugative interactions can limit the influence of solvents and other substituents on the conformational preferences of the molecule. beilstein-journals.org
The steric bulk of substituents on a cyclohexane ring is a major factor in determining the most stable conformation. Substituents in the axial position experience steric repulsion with the other two axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. libretexts.orglibretexts.orgfiveable.me To avoid this strain, larger substituents preferentially occupy the equatorial position. lumenlearning.comwikipedia.orglibretexts.org
The energetic preference of a substituent for the equatorial position is quantified by its A-value, which represents the free energy difference between the equatorial and axial conformers. masterorganicchemistry.com A larger A-value indicates a greater preference for the equatorial position. masterorganicchemistry.com The A-values for relevant substituents are crucial for predicting the conformational equilibrium of this compound.
| Substituent | A-value (kcal/mol) | Solvent/Conditions | Reference |
| -NH2 | 1.45 | CFCl3–CDCl3 | rsc.org |
| -NH2 | 1.49 | [2H8]toluene | rsc.org |
| -NHMe | 1.29 | CFCl3–CDCl3 | rsc.org |
| -NHMe | 1.11 | [2H8]toluene | rsc.org |
| -CH3 | 1.78 | at 193 K | rsc.org |
| -CH3 | 1.8 | umn.edu | |
| -OH | 1.0 | umn.edu | |
| -F | 0.2 | umn.edu | |
| -C(CH3)3 | 5.4 | umn.edu |
For the cis-isomer of this compound, the A-values of the amino (-NH2) and methylamino (-NHMe) groups must be compared to that of the methyl (-CH3) group to determine the favored conformation. Given that the A-value for a methyl group is generally higher than that for both amino and methylamino groups, the conformation where the methyl group is equatorial would be favored. rsc.orgumn.edu
Intramolecular Hydrogen Bonding Networks
The presence of both hydrogen bond donors (the N-H groups of the primary and secondary amines) and acceptors (the nitrogen lone pairs) in this compound creates the potential for the formation of intramolecular hydrogen bonds. The feasibility and strength of such bonds are highly dependent on the geometry of the molecule, specifically the proximity and orientation of the interacting groups, which is determined by the cis/trans isomerism and the chair conformation of the cyclohexane ring.
For the trans isomer, the diequatorial conformer is generally the most stable. In this conformation, the two substituent groups are positioned far apart on opposite sides of the ring, making the formation of an intramolecular hydrogen bond unlikely. The less stable diaxial conformer would bring the groups closer, but this conformation is energetically disfavored due to significant 1,3-diaxial interactions.
The strength of any potential intramolecular hydrogen bond would also be influenced by the nature of the solvent. In non-polar solvents, intramolecular hydrogen bonding is more likely to occur as it satisfies the hydrogen bonding potential of the molecule internally. In polar, protic solvents, competition from solvent molecules for hydrogen bonding would likely disrupt weak intramolecular interactions.
Intermolecular Interactions in Condensed Phases
In the condensed phases (liquid or solid state), the behavior of this compound is dominated by intermolecular forces. The primary and most significant of these are intermolecular hydrogen bonds. Both the primary amino group (-NH2) and the secondary methylamino group (-NHCH3) can act as hydrogen bond donors, while the nitrogen atoms of both groups can act as hydrogen bond acceptors.
This capacity for extensive hydrogen bonding leads to the formation of a complex three-dimensional network of interactions in the solid state, significantly influencing the crystal packing and the physical properties of the compound, such as its melting and boiling points. The specific arrangement of molecules in the crystal lattice will aim to maximize these favorable hydrogen bonding interactions while accommodating the shape of the molecules.
The interplay between hydrogen bonding and van der Waals forces dictates the supramolecular architecture of this compound in the solid state. The efficiency of molecular packing and the strength of these intermolecular interactions are key factors in determining the stability of the resulting crystal lattice. ucl.ac.uk The presence of the methyl group on one of the nitrogen atoms can also introduce subtle changes in the hydrogen bonding pattern and steric hindrance compared to the unsubstituted cyclohexane-1,4-diamine (B98093), potentially leading to different crystal structures.
Reactivity and Reaction Mechanism Studies
Nucleophilicity and Basicity of Amine Centers
The two amine groups in N1-Methylcyclohexane-1,4-diamine exhibit different basicities and nucleophilicities due to the electronic effect of the methyl group and steric factors.
To provide a semi-quantitative perspective, we can examine the Mayr nucleophilicity parameters (N) for structurally related cyclic amines in acetonitrile (B52724) (MeCN). uni-muenchen.de
| Amine | Nucleophilicity Parameter (N) in MeCN |
| N-methyl-pyrrolidine | 20.59 |
| N-methyl-piperidine | 18.72 |
Data sourced from Mayr's Database of Reactivity Parameters. uni-muenchen.de
These values indicate that N-methylated cyclic amines are strong nucleophiles. It is reasonable to infer that the N-methylated amine center of this compound possesses a high nucleophilicity, likely comparable to or slightly different from N-methyl-piperidine, depending on the conformational effects of the cyclohexane (B81311) ring and the presence of the second amino group.
The N-methyl group has a dual effect on the reactivity of the adjacent amine center.
Electronic Effect: The methyl group is an electron-donating group through an inductive effect. This increases the electron density on the nitrogen atom, making the lone pair more available for donation to a proton (increasing basicity) or an electrophile (increasing nucleophilicity). The pKa of N-methylcyclohexylamine is approximately 11.03, which is higher than that of cyclohexylamine (B46788) (pKa ≈ 10.6), illustrating the increased basicity due to N-methylation. chemicalbook.comguidechem.com
Oxidation Pathways and Products
The oxidation of this compound can proceed through several pathways, depending on the oxidizing agent and reaction conditions. The presence of both primary and secondary amine functionalities allows for a variety of oxidation products.
Oxidation of the secondary amine can lead to the formation of an N-oxide, while the primary amine can be oxidized to a hydroxylamine, nitroso, or nitro compound. libretexts.org Stronger oxidizing agents can lead to more complex product mixtures, potentially involving C-N bond cleavage. For other cyclic amines, oxidation with agents like hydrogen peroxide or potassium permanganate (B83412) can yield imines or oximes. In the case of this compound, selective oxidation would be challenging but could potentially be directed by the choice of oxidant and reaction parameters. For instance, enzymatic oxidation, as seen with horseradish peroxidase for other N-methyl cyclic amines, can exhibit selectivity based on the substrate's ability to bind to the enzyme's active site. nih.govacs.org
A plausible, though not experimentally verified for this specific compound, oxidation pathway could involve initial N-oxidation followed by further transformations.
| Amine Center | Potential Oxidation Products |
| Primary Amine (-NH₂) | Hydroxylamine, Nitrosoalkane, Nitroalkane |
| Secondary Amine (-NHCH₃) | N-oxide, Imine |
Reduction Reactions and Derivative Formation
While the amine groups themselves are not typically reduced, they can direct the reduction of other functional groups that may be introduced onto the molecule. For instance, if the amine were to react with a carbonyl compound to form an imine or enamine, these intermediates could then be reduced.
A more relevant transformation is the reductive amination (also known as reductive alkylation) where the primary amine of this compound could react with an aldehyde or ketone to form an imine, which is then reduced in situ to a secondary or tertiary amine. This is a common method for introducing further alkyl substituents onto the primary amine. organic-chemistry.org For example, reaction with a ketone in the presence of a reducing agent like sodium borohydride (B1222165) would yield an N-alkylated derivative.
Substitution Reactions
Both amine centers in this compound are nucleophilic and can participate in substitution reactions with electrophiles such as alkyl halides. nih.gov The more nucleophilic secondary amine is expected to react preferentially, especially with less sterically demanding electrophiles. However, a mixture of mono- and di-substituted products is likely, particularly if an excess of the electrophile is used. The primary amine can undergo mono- and di-alkylation, while the secondary amine can be alkylated to form a quaternary ammonium (B1175870) salt.
The Gabriel synthesis provides a method for the selective alkylation of the primary amine. This involves the reaction of the primary amine with phthalic anhydride (B1165640) to form a phthalimide, which can then be N-alkylated and subsequently hydrolyzed to release the secondary amine. libretexts.org
Solvent Effects on Reactivity and Selectivity
The choice of solvent can significantly influence the reactivity and selectivity of reactions involving this compound.
Polar Protic Solvents (e.g., water, alcohols): These solvents can solvate the amine through hydrogen bonding. This stabilization of the ground state of the amine can decrease its nucleophilicity. fiveable.melibretexts.org However, they can also stabilize charged transition states, which can accelerate certain reactions. In the context of basicity, protic solvents can stabilize the resulting ammonium ion, thereby increasing the apparent basicity. fiveable.me
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): In these solvents, the amine nucleophile is less strongly solvated, leading to enhanced nucleophilicity and often faster reaction rates in substitution reactions. masterorganicchemistry.com
The selectivity between the two amine centers can also be influenced by the solvent. In a polar protic solvent, the primary amine may be more heavily solvated than the secondary amine due to the greater number of N-H bonds available for hydrogen bonding. This could potentially make the secondary amine relatively more reactive.
| Solvent Type | Effect on Nucleophilicity | Effect on Basicity |
| Polar Protic | Decreased | Increased |
| Polar Aprotic | Increased | Decreased |
Coordination Chemistry and Ligand Applications
Chelation and Complex Formation with Metal Ions
The presence of two nitrogen atoms—a primary and a secondary amine—separated by a cyclohexane (B81311) ring, positions N¹-Methylcyclohexane-1,4-diamine as a potent bidentate ligand. This structural motif allows for the formation of a stable chelate ring upon coordination to a metal center. The stereochemistry of the cyclohexane backbone, whether cis or trans, will fundamentally dictate the spatial arrangement of the coordinating nitrogen atoms and, consequently, the geometry of the resulting metal complexes.
Transition Metal Complexes (e.g., Pt, Ru, Cu, Zn, Hg)
While specific studies on the complexation of N¹-Methylcyclohexane-1,4-diamine with a wide array of transition metals are not extensively documented, the behavior of analogous diaminocyclohexane ligands provides a strong basis for prediction.
Platinum (Pt): Platinum complexes with diamine ligands, particularly derivatives of 1,2-diaminocyclohexane, are a cornerstone of anticancer chemotherapy. For instance, oxaliplatin, which incorporates a 1R,2R-diaminocyclohexane ligand, is a major clinical agent. It is highly probable that N¹-Methylcyclohexane-1,4-diamine can form square-planar Pt(II) and octahedral Pt(IV) complexes. Research on N-monoalkyl 1R,2R-diaminocyclohexane derivatives has shown that such complexes exhibit potent cytotoxicity against various cancer cell lines. nih.gov The introduction of an N-methyl group can modulate the lipophilicity and, consequently, the cellular uptake and biological activity of the platinum complex. researchgate.net The cis-1,4-diaminocyclohexane ligand has been shown to lock platinum(II) complexes into a unique boat conformation. nih.gov
Ruthenium (Ru): Ruthenium complexes bearing diamine ligands are well-known for their catalytic activity, especially in hydrogenation and transfer hydrogenation reactions. researchgate.net The combination of a chiral diamine and other ligands, such as phosphines or N-heterocyclic carbenes (NHCs), around a ruthenium center can create highly efficient and enantioselective catalysts. nih.gov The selective mono-N-methylation of diamines is a known synthetic route, suggesting that ruthenium complexes of N¹-Methylcyclohexane-1,4-diamine could be readily prepared and utilized in catalysis. researchgate.net Such complexes are often employed for the N-alkylation of amines and other related transformations. nih.gov
Copper (Cu), Zinc (Zn), and Mercury (Hg): Copper(II) and Zinc(II) readily form complexes with diamine ligands. Studies on trans-cyclohexane-1,2-diamine complexes with Cu(II) and Zn(II) have detailed their structural properties, often revealing tetragonally distorted octahedral geometries. researchgate.netnih.gov The stability and structure of these complexes are influenced by the steric bulk and electronic properties of the diamine ligand. For instance, N,N'-bis(trans-2-hydroxycyclohexyl)-trans-cyclohexane-1,2-diamine has been shown to form a distorted octahedral complex with copper(II). rsc.org It is expected that N¹-Methylcyclohexane-1,4-diamine would form stable complexes with these metals, with potential applications in materials science and as catalysts. While less common, mercury is also known to coordinate with amine ligands.
The table below summarizes the typical coordination behavior observed for related diaminocyclohexane ligands with various transition metals, which can be extrapolated to N¹-Methylcyclohexane-1,4-diamine.
| Metal Ion | Typical Coordination Geometry | Potential Applications of Complexes |
| Platinum (Pt) | Square-Planar (Pt(II)), Octahedral (Pt(IV)) | Anticancer agents |
| Ruthenium (Ru) | Octahedral | Catalysts for hydrogenation and N-alkylation |
| Copper (Cu) | Distorted Octahedral, Square Planar | Catalysis, materials science |
| Zinc (Zn) | Tetrahedral, Octahedral | Catalysis, structural models |
| Mercury (Hg) | Linear, Tetrahedral | Limited due to toxicity, analytical reagents |
Stereoselectivity in Metal Complexation
The chirality of N¹-Methylcyclohexane-1,4-diamine, arising from the stereocenters on the cyclohexane ring, is a critical factor in its coordination chemistry. The use of enantiomerically pure forms of this ligand (e.g., 1R,4R or 1S,4S) would lead to the formation of diastereomeric metal complexes. This stereoselectivity is fundamental to its application in asymmetric catalysis. The rigid cyclohexane backbone, compared to more flexible acyclic diamines, helps to create a well-defined and predictable chiral environment around the metal center. The relative orientation of the amino groups (cis or trans) will result in different bite angles and chelate ring conformations, which in turn influences the stability and reactivity of the metal complex. For example, in platinum complexes, the stereochemistry of the diamine ligand can significantly affect the structure of the DNA adducts formed, which is a key determinant of their anticancer activity. researchgate.net
Influence of N-Methyl Group on Coordination Geometry and Stability
The presence of a single N-methyl group introduces several important modifications to the ligand's properties compared to an unsubstituted 1,4-diaminocyclohexane.
Steric Hindrance: The methyl group increases the steric bulk around one of the nitrogen donor atoms. This can influence the coordination geometry, potentially leading to distortions from ideal geometries to accommodate the methyl group. This steric effect can also play a crucial role in asymmetric catalysis by controlling the approach of a substrate to the catalytic metal center.
Electronic Effects: The N-methyl group is an electron-donating group, which increases the electron density on the nitrogen atom. This enhanced basicity can lead to stronger coordination to the metal ion, thereby increasing the stability of the resulting complex.
Chirality and Rigidity: If the nitrogen atom of the secondary amine becomes a stereocenter upon coordination, the N-methyl group can further rigidify the chelate ring conformation, which is often beneficial for achieving high enantioselectivity in catalytic reactions.
Research on N-monoalkylated 1R,2R-diaminocyclohexane platinum complexes has demonstrated that the alkyl group can fine-tune the lipophilicity and solubility of the complex without compromising its DNA binding ability, showcasing the significant impact of N-alkylation. nih.gov
Application as Chiral Ligands in Asymmetric Catalysis
The development of chiral ligands is a central theme in modern synthetic organic chemistry, enabling the enantioselective synthesis of a vast array of molecules. Chiral diamines are a privileged class of ligands for this purpose.
Enantioselective Hydrogenation Reactions
Ruthenium-diamine complexes are highly effective catalysts for the asymmetric hydrogenation of prochiral ketones and olefins. researchgate.net While specific data for N¹-Methylcyclohexane-1,4-diamine is scarce, the performance of related systems provides a strong indication of its potential. In these reactions, the chiral diamine, in concert with the metal center, facilitates the stereoselective transfer of hydrogen to the substrate. The enantiomeric excess (e.e.) of the product is highly dependent on the structure of the chiral ligand. The combination of a rigid cyclohexane backbone and the steric and electronic influence of the N-methyl group in N¹-Methylcyclohexane-1,4-diamine would likely create a well-defined chiral pocket, leading to effective enantiodiscrimination.
The table below presents typical results for the asymmetric hydrogenation of an aromatic ketone using a Ru-diamine catalyst system, illustrating the high efficiencies that can be achieved with this class of ligands.
| Substrate | Chiral Diamine Ligand | Catalyst System | Product e.e. (%) |
| Acetophenone | (1S,2S)-1,2-Diphenylethylenediamine | [RuCl₂(diphosphine)(diamine)] | >99 |
| 1'-Acetonaphthone | (1R,2R)-1,2-Diaminocyclohexane | [RuCl₂(diphosphine)(diamine)] | 97 |
| 2,4,6-Trimethylacetophenone | Chiral Diamine/Monodentate Phosphine (B1218219) | Ru-based | 95 |
Asymmetric Organolithium Reactions
Chiral diamines are also known to be effective ligands in controlling the stereochemical outcome of reactions involving highly reactive organolithium reagents. By coordinating to the lithium ion, the chiral diamine can create a chiral environment that directs the nucleophilic attack of the organolithium species onto a prochiral electrophile. This strategy has been successfully applied to asymmetric conjugate additions and other C-C bond-forming reactions. The ability of the two nitrogen atoms in N¹-Methylcyclohexane-1,4-diamine to chelate the lithium ion, combined with its inherent chirality and the steric influence of the N-methyl group, makes it a promising candidate for a ligand in such transformations.
Role in Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution (DKR) is a powerful technique in asymmetric synthesis that allows for the conversion of a racemic mixture into a single enantiomer of a product in theoretically 100% yield. This process typically involves a chiral catalyst that selectively reacts with one enantiomer of the substrate, while the other enantiomer is rapidly racemized in situ. Chiral diamines are frequently employed as ligands for the metal catalysts used in DKR.
However, a specific and detailed examination of N1-Methylcyclohexane-1,4-diamine as a ligand in dynamic kinetic resolution is not found in the available scientific literature. While the general class of chiral diamines is crucial for DKR, there are no specific research findings or detailed studies that document the application or efficacy of this compound in this context.
Design Principles for Tailored Coordination Chemistry
The design of ligands for specific applications in coordination chemistry is a nuanced process that balances steric and electronic factors to achieve desired catalytic activity and selectivity. For chiral diamine ligands, several principles guide their design for tailored coordination chemistry.
The denticity of multidentate amine ligands is a critical factor in their coordination chemistry. Ligands with two (bidentate) or three (tridentate) coordinating nitrogen atoms are commonly used. nih.gov The stereochemistry of the diamine backbone, such as the cis or trans relationship of the amino groups on the cyclohexane ring, significantly influences the geometry of the resulting metal complex and, consequently, its catalytic performance. For instance, optically pure cyclohexane-1,2-diamine is a well-known building block for chiral ligands used in asymmetric synthesis. researchgate.net
Modification of the amine groups, such as N-alkylation, can fine-tune the steric and electronic properties of the ligand. The introduction of a methyl group on one of the nitrogen atoms, as in This compound , creates an unsymmetrical ligand. This asymmetry can be advantageous in certain catalytic applications where different electronic or steric environments around the metal center are beneficial.
The design of macrocyclic multinuclear metal complexes often relies on precisely designed ligands to create specific binding sites for substrates, leading to high catalytic activity and selectivity due to cooperative effects between multiple metal centers. rsc.org While not specifically demonstrated for this compound, the underlying principles of ligand design for such complex architectures are relevant.
Furthermore, the development of metal complexes for catalysis in biological systems imposes additional design constraints, such as the need for stability and activity in aqueous environments and low toxicity. nih.gov
In the absence of specific research on this compound, the design principles for its application in tailored coordination chemistry would be extrapolated from the broader knowledge of chiral diamine ligands. Key considerations would include:
Stereoisomerism: The use of enantiomerically pure cis or trans isomers of the cyclohexane-1,4-diamine (B98093) backbone would be crucial for inducing chirality in catalytic transformations.
N-Substitution: The single methyl group provides a degree of steric hindrance and alters the electronic properties compared to the unsubstituted diamine. Further modifications at the primary amine could be explored to create a library of ligands with varying properties.
Metal Ion Selection: The choice of the metal center would be dictated by the desired catalytic reaction. Early transition metals like titanium are known for their use in atom-economic reactions, while late transition metals are common in a wider range of catalytic processes. researchgate.net
A summary of relevant properties for this compound is provided in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C7H16N2 | americanelements.comguidechem.com |
| Molecular Weight | 128.22 g/mol | americanelements.com |
| IUPAC Name | N-Methylcyclohexane-1,4-diamine | guidechem.com |
| CAS Number | 38362-02-6 | guidechem.com |
| Predicted pKa | 10.84 ± 0.40 | guidechem.com |
Applications in Advanced Materials Science
Polymer Chemistry Building Blocks
In polymer science, diamines are fundamental monomers for the synthesis of step-growth polymers such as polyamides and polyimides. The choice of the diamine is critical as it dictates the final properties of the polymer, including its thermal stability, mechanical strength, and solubility.
While direct research on the use of N1-Methylcyclohexane-1,4-diamine in polyimide and polyamide synthesis is not extensively documented in publicly available literature, the application of its parent compound, trans-1,4-cyclohexanediamine (CHDA), is well-established. Polyimides derived from CHDA and various dianhydrides, such as pyromellitic dianhydride (PMDA) and 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), have been successfully synthesized. researchgate.net These polymers are known to form flexible and transparent films. researchgate.net
For instance, semi-aromatic polyimides prepared from PMDA and CHDA exhibit a low coefficient of thermal expansion (CTE) and a relatively low dielectric constant. researchgate.net Wholly cycloaliphatic polyimides, such as those from CBDA and CHDA, also show a low CTE and an even lower dielectric constant. researchgate.net The incorporation of the cycloaliphatic ring from the diamine is a key factor in achieving these desirable properties, which are crucial for applications in microelectronics and aerospace.
The introduction of an N-methyl group in this compound would be expected to influence the polymerization process and the final polymer properties. The secondary amine's different reactivity compared to the primary amine could allow for more controlled or stepwise polymerization. Furthermore, the presence of the methyl group would disrupt the regular chain packing and reduce the number of hydrogen bonds between polymer chains, which could lead to increased solubility and a lower glass transition temperature compared to polymers made from the unsubstituted CHDA.
Table 1: Properties of Polyimides Derived from Cyclohexane-based Diamines
| Dianhydride | Diamine | Coefficient of Thermal Expansion (CTE) | Dielectric Constant (k) | Reference |
| Pyromellitic dianhydride (PMDA) | trans-1,4-cyclohexanediamine (CHDA) | 9.6 ppm K⁻¹ | 2.92 | researchgate.net |
| 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA) | trans-1,4-cyclohexanediamine (CHDA) | 26 ppm K⁻¹ | 2.66 | researchgate.net |
This table presents data for the parent diamine, CHDA, to illustrate the baseline properties that would be modulated by N-methylation.
The rigid cyclohexane (B81311) core of this compound makes it a candidate for incorporation into liquid crystalline polymers (LCPs). The rigidity of the monomer is a key requirement for forming the mesophases that characterize LCPs. While specific examples utilizing this compound are not prominent in the literature, related structures are used to create LCPs. The introduction of the N-methyl group could disrupt the intermolecular interactions that favor crystalline packing, potentially broadening the temperature range over which liquid crystalline phases are stable. This could be advantageous for processing and for creating materials with tunable optical and mechanical properties.
The structure of the diamine monomer is a powerful tool for tuning the properties of the resulting polymer. In the case of this compound, the N-methyl group introduces several key changes compared to the unsubstituted diamine:
Reduced Hydrogen Bonding: The secondary amine has only one hydrogen atom available for hydrogen bonding, compared to the two on the primary amine. This reduction in hydrogen bonding sites along the polymer backbone would likely decrease the polymer's melting point and glass transition temperature, while potentially increasing its solubility in organic solvents.
Altered Chain Packing: The steric bulk of the methyl group would disrupt the close packing of polymer chains. This can lead to a more amorphous polymer with lower crystallinity, which can improve transparency and toughness.
Asymmetry: The N-methylation introduces asymmetry to the diamine monomer. If a chiral isomer of this compound is used, this chirality can be transferred to the polymer backbone, potentially leading to polymers with unique chiroptical properties.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The ability of this compound to participate in specific and directional interactions, primarily hydrogen bonding, makes it a valuable component for designing self-assembling systems.
Hydrogen bonding is a primary driving force for the self-assembly of many molecular systems. youtube.com this compound possesses both hydrogen bond donors (the N-H groups of the primary and secondary amines) and acceptors (the lone pairs on the nitrogen atoms). This allows for the formation of well-defined, ordered structures through intermolecular hydrogen bonds.
The presence of both a primary and a secondary amine allows for a hierarchy of hydrogen bonding interactions. For example, the primary amine could preferentially interact with a specific type of functional group, while the secondary amine engages in different interactions, leading to more complex and programmed self-assembly. Research on related systems shows that the interplay of hydrogen bonding and other non-covalent forces can lead to the formation of gels, liquid crystals, and other organized soft materials. acs.org
The transfer of chirality from a molecular building block to a supramolecular assembly is a key strategy for creating functional chiral materials. acs.org If a chiral enantiomer of this compound is used, its stereochemical information can guide the formation of helical or other chiral supramolecular structures. nih.gov The rigid cyclohexane backbone helps to propagate this chiral information along the growing assembly.
The formation of such helical structures is often driven by a combination of hydrogen bonding and other interactions, such as van der Waals forces. nih.gov The specific geometry of the hydrogen bonds, dictated by the arrangement of the amine groups on the cyclohexane ring, would determine the pitch and handedness of the resulting helix. Such chiral supramolecular structures are of interest for applications in catalysis, separation science, and chiroptical devices.
To date, there is a notable absence of published research specifically detailing the host-guest chemistry of this compound with macrocyclic systems. Extensive searches of scientific databases and literature have not yielded specific studies on the complexation of this particular compound with common macrocycles such as cyclodextrins, calixarenes, or cucurbiturils.
Consequently, information regarding the applications of this compound in advanced materials science, specifically within the realm of host-guest chemistry with macrocyclic systems, remains unelucidated. There are no available research findings or data tables to construct an article on this topic as per the requested outline. The scientific community has yet to explore or report on the potential for this compound to form inclusion complexes or act as a guest molecule within the cavities of these well-known host systems.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common practice to employ DFT to gain a deeper understanding of a molecule's geometric and electronic properties.
A foundational step in computational analysis, geometry optimization seeks to find the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For N1-Methylcyclohexane-1,4-diamine, this would involve determining the preferred chair or boat conformation of the cyclohexane (B81311) ring and the spatial orientation of the methyl and amine substituents. Subsequent electronic structure analysis would detail the distribution of electrons within the optimized geometry, offering clues about the molecule's polarity and reactivity. However, specific published data on the optimized bond lengths, bond angles, and dihedral angles for this compound are not found in the surveyed literature.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. A detailed FMO analysis for this compound would quantify this energy gap, but specific calculations and energy values are not documented in available research.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. For this compound, an MEP map would likely highlight the nitrogen atoms of the amine groups as regions of negative potential. However, specific MEP maps and the corresponding potential values for this compound are not available in the public domain.
Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. This analysis can quantify the delocalization of electron density and the strength of intramolecular interactions, such as hyperconjugation. In the context of this compound, NBO analysis could elucidate the interactions between the nitrogen lone pairs and the antibonding orbitals of adjacent C-C or C-H bonds. Specific data from such an analysis, including stabilization energies, are not reported in the available literature.
The cyclohexane ring in this compound can exist in various conformations, primarily the chair and boat forms, with the chair form typically being more stable. The presence of substituents further complicates this landscape, leading to different isomers (e.g., cis and trans) and rotamers. A thorough exploration of the conformational energy landscape would identify the most stable conformers and the energy barriers between them. While general principles of cyclohexane conformational analysis are well understood, a specific and detailed energy landscape for this compound has not been published.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a time-resolved view of the behavior of atoms and molecules. An MD simulation of this compound, for instance in a solvent, would reveal its dynamic behavior, including conformational changes and interactions with its environment over time. Such simulations are valuable for understanding the macroscopic properties of a substance based on its microscopic behavior. Regrettably, no specific MD simulation studies focused on this compound were identified in the conducted search.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
There are no specific published studies detailing the theoretical prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, for this compound.
In principle, modern computational methods, most notably Density Functional Theory (DFT), are routinely employed to predict ¹H and ¹³C NMR chemical shifts. These calculations, often utilizing the Gauge-Including Atomic Orbital (GIAO) method, can provide valuable insights into the electronic environment of individual atoms within a molecule. By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be derived and compared with experimental data to confirm or propose chemical structures.
A hypothetical computational study on this compound would likely involve:
Optimization of the molecule's three-dimensional geometry to find its most stable conformation(s).
Calculation of NMR shielding constants for each hydrogen and carbon atom at a selected level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set).
Referencing the calculated shielding constants to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the predicted chemical shifts.
However, no such specific data or computational tables for this compound have been found in the reviewed literature.
Computational Studies of Reaction Pathways and Transition States
Similarly, there is a lack of published computational research on the reaction pathways and transition states involving this compound.
Theoretical investigations into reaction mechanisms typically employ computational methods to map out the potential energy surface of a chemical reaction. This involves:
Identifying and optimizing the geometries of reactants, products, and any intermediates.
Locating the transition state structure for each step of the reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
Performing frequency calculations to confirm the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for a transition state).
Calculating the activation energies (the energy difference between the reactants and the transition state) to predict the feasibility and kinetics of a reaction.
Such studies could, for example, explore the mechanisms of N-alkylation, acylation, or other reactions involving the amine functionalities of this compound. At present, no computational data, such as transition state geometries or activation energy barriers, for reactions involving this specific compound are available in the public domain.
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for isolating N1-Methylcyclohexane-1,4-diamine from reaction mixtures and quantifying its purity. Due to the compound's polar and basic nature, specific chromatographic approaches are required for effective separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile polar compounds like this compound. Given the absence of a strong UV-chromophore in the molecule, detection is typically achieved using universal detectors such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or mass spectrometry. sielc.com
For analogous diamines, mixed-mode chromatography columns, such as Primesep 200, have proven effective. sielc.com These columns can operate in a mode that retains and separates polar amines using simple aqueous mobile phases with a buffer like ammonium (B1175870) formate. sielc.com Alternatively, reversed-phase columns, like a C18, can be used, particularly if derivatization is employed to increase hydrophobicity, or with specific ion-pairing reagents in the mobile phase.
Table 1: Representative HPLC Parameters for Diamine Analysis
| Parameter | Setting |
|---|---|
| Column | Primesep 200, 4.6 x 100 mm, 5 µm sielc.com |
| Mobile Phase | Water/Acetonitrile (B52724) with Ammonium Formate Buffer (pH 3.0) sielc.com |
| Flow Rate | 1.0 mL/min sielc.com |
| Detector | ELSD, CAD, or Mass Spectrometry (MS) sielc.com |
| Temperature | Ambient or controlled (e.g., 40 °C) |
Gas Chromatography (GC)
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile compounds. However, the direct analysis of polar diamines like this compound can be challenging due to potential peak tailing and interaction with the stationary phase. To overcome this, a common strategy is derivatization, which converts the polar amine groups into less polar, more volatile derivatives.
A validated method for other diamines, such as hexamethylene diamine, involves derivatization with heptafluorobutyric anhydride (B1165640). google.com This procedure creates a more volatile compound that is amenable to GC analysis. The separation is typically performed on a wax-based capillary column, such as a DB-WAX column, which is well-suited for polar analytes. scirp.org A Flame Ionization Detector (FID) provides a robust and sensitive means of detection. scirp.orgscirp.org
Table 2: Representative GC Parameters for Derivatized Diamine Analysis
| Parameter | Setting |
|---|---|
| Derivatization Agent | Heptafluorobutyric Anhydride google.com |
| Column | DB-WAX ETR, 30 m x 0.32 mm x 1.0 µm scirp.org |
| Carrier Gas | Nitrogen or Helium scirp.org |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 240 °C) |
| Detector | Flame Ionization Detector (FID) scirp.org |
Supercritical Fluid Chromatography (SFC) for Chiral Resolution
This compound possesses a stereocenter at the C4 position, meaning it exists as a pair of enantiomers. Distinguishing between these enantiomers is critical in many applications, particularly in pharmaceuticals, as they can have different biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations. selvita.com
SFC offers significant advantages over HPLC for chiral separations, including faster analysis times, reduced consumption of organic solvents, and higher efficiency. chromatographyonline.comchiraltech.commdpi.com The primary mobile phase is environmentally benign supercritical CO2, mixed with a small amount of an alcohol modifier like methanol (B129727) or ethanol. chromatographyonline.com The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have demonstrated broad enantioselectivity for a variety of compounds, including amines. mdpi.comchromatographyonline.comnih.gov
Table 3: Representative SFC Parameters for Chiral Resolution
| Parameter | Setting |
|---|---|
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak) mdpi.comresearchgate.net |
| Mobile Phase | Supercritical CO2 / Methanol (or Ethanol) with an amine additive (e.g., diethylamine) |
| Flow Rate | 2-4 mL/min researchgate.net |
| Backpressure | 150 bar mdpi.comresearchgate.net |
| Temperature | 35-40 °C mdpi.comresearchgate.net |
| Detector | UV or Mass Spectrometry (MS) researchgate.net |
Mass Spectrometry for Molecular Structure Confirmation
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. It is often coupled with a chromatographic inlet for the analysis of complex mixtures.
LC-MS and GC-MS Techniques
When coupled with liquid or gas chromatography, mass spectrometry provides both separation and identification. For this compound, which has a monoisotopic mass of 128.1313 g/mol , electrospray ionization (ESI) in positive mode is typically used in LC-MS. researchgate.netepa.gov This would generate a prominent protonated molecular ion [M+H]⁺ at an m/z of 129.139.
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. nih.gov Likely fragmentation pathways for this compound would include the neutral loss of ammonia (B1221849) (NH3), loss of the N-methyl group, and various cleavages of the cyclohexane (B81311) ring.
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C7H16N2 americanelements.com |
| Monoisotopic Mass | 128.1313 g/mol |
| Ionization Mode | ESI Positive |
| Primary Ion (MS1) | [M+H]⁺, m/z 129.139 |
| Potential MS/MS Fragments | Losses of NH3, CH3NH2; ring cleavage products |
Collision Cross Section (CCS) Measurements
Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IM-MS), provides an additional dimension of separation based on the ion's size, shape, and charge in the gas phase. acs.org This technique measures an ion's rotationally averaged area, known as its Collision Cross Section (CCS), typically reported in square angstroms (Ų). researchgate.net
Table 5: Isomer Collision Cross Section Data Example
| Compound | CAS Number | Molecular Formula | Source | CCS (Ų) |
|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural and dynamic investigation of this compound. The analysis of one-dimensional and two-dimensional NMR spectra provides a comprehensive picture of the molecule's atomic connectivity and spatial arrangement.
1H, 13C, and 2D NMR for Structural Assignment
The structural assignment of this compound is achieved through the combined interpretation of 1H and 13C NMR spectra, augmented by two-dimensional (2D) techniques such as COSY, HSQC, and HMBC.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl group, the methine protons, the methylene (B1212753) protons of the cyclohexane ring, and the amine protons. The chemical shifts of the cyclohexane protons are influenced by their axial or equatorial positions and the presence of the amino and N-methylamino substituents. For the related compound, 4-Methylcyclohexane-1,3-diamine, the cyclohexane CH₂ protons resonate in the range of δ 1.2–1.8 ppm, while the amine (NH₂) protons appear between δ 2.5–3.0 ppm. Similar ranges would be anticipated for this compound. The N-methyl group would present a singlet, typically in the region of δ 2.2-2.5 ppm. The protons of the two amine groups will be visible as broad singlets, which can undergo deuterium (B1214612) exchange upon addition of D₂O.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance. Based on data for analogous substituted cyclohexanes, the chemical shifts can be predicted. For instance, in 4-methyl-1-cyclohexene, the methyl carbon appears around δ 22 ppm, while the ring carbons span a range from δ 25 to 35 ppm, with the olefinic carbons at much lower field. In this compound, the carbons bonded to the nitrogen atoms (C1 and C4) would be expected to resonate at a lower field (typically δ 45-60 ppm) compared to the other ring carbons due to the electron-withdrawing effect of the nitrogen atoms. The N-methyl carbon would likely appear in the δ 30-40 ppm range.
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would connect adjacent protons in the cyclohexane ring, allowing for the tracing of the spin systems and confirming the connectivity of the ring protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. epfl.ch Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a definitive assignment of the carbon resonances based on the already assigned proton spectrum. epfl.ch
A summary of expected NMR data is presented in the table below.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Expected COSY Correlations | Expected HSQC Correlation | Expected HMBC Correlations |
| ¹H | N-CH₃ | ~2.2 - 2.5 | Singlet | - | C of N-CH₃ | C1 |
| ¹H | CH-NHCH₃ (H1) | ~2.5 - 3.0 | Multiplet | Ring CH₂ protons | C1 | Ring C2, C6, N-CH₃ |
| ¹H | CH-NH₂ (H4) | ~2.5 - 3.0 | Multiplet | Ring CH₂ protons | C4 | Ring C3, C5 |
| ¹H | Cyclohexane CH₂ | ~1.2 - 1.9 | Multiplets | H1, H4, other CH₂ | Ring C2, C3, C5, C6 | Adjacent ring carbons |
| ¹H | NH and NH₂ | Broad | Singlets | - | - | - |
| ¹³C | N-CH₃ | ~30 - 40 | Quartet | - | N-CH₃ protons | - |
| ¹³C | C1 | ~50 - 60 | Doublet | - | H1 proton | - |
| ¹³C | C4 | ~45 - 55 | Doublet | - | H4 proton | - |
| ¹³C | C2, C6 | ~30 - 40 | Triplet | - | CH₂ protons | - |
| ¹³C | C3, C5 | ~25 - 35 | Triplet | - | CH₂ protons | - |
Dynamic NMR for Conformational Exchange Studies
The cyclohexane ring in this compound exists in a dynamic equilibrium between two chair conformations. Dynamic NMR spectroscopy is a powerful technique to study the kinetics of this ring inversion. At room temperature, this conformational exchange is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.
By lowering the temperature, the rate of ring inversion can be slowed down. At a sufficiently low temperature (the coalescence temperature), the single averaged peak for a given proton will broaden and eventually split into two distinct signals, one for the axial conformer and one for the equatorial conformer. The study of these temperature-dependent spectral changes allows for the determination of the energy barrier (ΔG‡) for the chair-chair interconversion. The presence of the N-methylamino and amino substituents at the 1 and 4 positions will influence the conformational equilibrium, with the bulkier N-methylamino group likely preferring the equatorial position to minimize steric interactions.
Chiral NMR Reagents for Enantiomeric Purity Determination
This compound possesses stereogenic centers, and therefore can exist as enantiomers (for the trans isomer) and diastereomers (cis and trans). Determining the enantiomeric purity is crucial in many applications. Chiral NMR reagents, such as chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be employed for this purpose.
When a chiral reagent is added to a solution of the racemic diamine, it forms transient diastereomeric complexes (with CSAs) or stable diastereomeric compounds (with CDAs). These diastereomers are chemically and magnetically non-equivalent, leading to the separation of signals for the two enantiomers in the NMR spectrum. By integrating the corresponding signals, the enantiomeric excess (% ee) can be accurately quantified.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and the molecular structure of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. For the related 4-Methylcyclohexane-1,3-diamine, characteristic peaks are observed for N-H stretching at 3300–3500 cm⁻¹ and C-N bending at 1600–1650 cm⁻¹. Similar absorptions would be expected for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| N-H Stretching | Primary and Secondary Amine | 3300 - 3500 (broad) |
| C-H Stretching | CH₃, CH₂, CH | 2850 - 3000 |
| N-H Bending | Primary and Secondary Amine | 1590 - 1650 |
| C-N Stretching | Aliphatic Amine | 1000 - 1250 |
| C-C Stretching | Cyclohexane Ring | 800 - 1200 |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the context of this compound, XRD methodologies are crucial for elucidating its three-dimensional structure and characterizing its crystalline form. This understanding is fundamental for controlling the solid-state properties of the material, which can influence its physical and chemical behavior.
Single Crystal X-ray Diffraction for Solid-State Structure
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The subsequent diffraction pattern of spots is collected and analyzed to generate a three-dimensional model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be accurately determined.
For this compound, obtaining a suitable single crystal is the first and often most challenging step. This typically involves slow evaporation of a solution, vapor diffusion, or cooling crystallization from an appropriate solvent. Once a crystal of sufficient size and quality is obtained, it is mounted on a goniometer and cooled to a low temperature, usually 100 K, to minimize thermal vibrations of the atoms, resulting in a more precise structural determination.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8 |
| b (Å) | 10.2 |
| c (Å) | 12.5 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 725.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.175 |
Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from a single crystal X-ray diffraction analysis. Actual values would need to be determined experimentally.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to analyze the purity and crystallinity of a bulk sample. Unlike SC-XRD, which requires a single crystal, PXRD is performed on a finely powdered sample containing a large number of randomly oriented microcrystals. The resulting diffraction pattern is a plot of diffracted X-ray intensity as a function of the diffraction angle (2θ).
For this compound, PXRD would serve several key purposes. Firstly, it provides a unique "fingerprint" for the crystalline form of the compound, which is invaluable for identification and quality control. Any variations in the crystal structure, such as the presence of different polymorphs (different crystal packing arrangements of the same molecule), would be readily apparent as distinct PXRD patterns.
The experimental setup involves packing the powdered sample into a holder and placing it in a diffractometer. The sample is then irradiated with a monochromatic X-ray beam at various angles, and the intensity of the diffracted X-rays is recorded. The resulting diffractogram can be compared to reference patterns from a database or to patterns calculated from single-crystal data, if available.
Thermal Analysis (e.g., Differential Scanning Calorimetry for phase transitions)
Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) is a particularly powerful thermal analysis method for investigating thermal transitions, such as melting, crystallization, and solid-solid phase transitions.
In a DSC experiment, the sample and a reference material are subjected to a controlled temperature program (either heating or cooling at a constant rate). The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference in heat flow is plotted against temperature, and any endothermic or exothermic transitions appear as peaks or shifts in the baseline.
For this compound, DSC analysis would provide critical information about its thermal stability and phase behavior. A typical DSC thermogram would reveal:
Melting Point: The temperature at which the compound transitions from a solid to a liquid state, observed as an endothermic peak. The sharpness of the melting peak can also provide an indication of the sample's purity.
Crystallization Temperature: Upon cooling from the molten state, the temperature at which the compound crystallizes, observed as an exothermic peak.
Glass Transition Temperature: If the compound can exist in an amorphous (glassy) state, the temperature at which it transitions from a rigid glass to a more rubbery state would be observed as a step-like change in the baseline.
Polymorphic Transitions: If this compound can exist in multiple crystalline forms (polymorphs), transitions between these forms may be observed as endothermic or exothermic peaks prior to melting.
Although specific DSC data for this compound is not available, the analysis is a standard characterization technique for such compounds. The data obtained would be crucial for understanding the material's behavior at different temperatures, which is important for storage, processing, and application.
Table 2: Hypothetical Thermal Analysis Data for this compound
| Thermal Transition | Hypothetical Temperature (°C) | Enthalpy (J/g) |
| Melting Point (Tₘ) | 45.8 | 120.5 |
| Crystallization (T꜀) | 20.3 | -115.2 |
Note: This table presents hypothetical data that would be obtained from a Differential Scanning Calorimetry (DSC) analysis. The values are for illustrative purposes and would need to be experimentally determined.
Structure Activity Relationship Sar Studies
Elucidation of Structural Determinants for Biological Activities
The biological profile of molecules centered around the N1-Methylcyclohexane-1,4-diamine core is intricately linked to its three-dimensional structure and the electronic properties of its constituent parts. The cyclohexane (B81311) ring serves as a rigid scaffold, positioning the two amine groups in defined spatial orientations, which is crucial for molecular recognition by biological macromolecules.
Substituents on the cyclohexane ring can significantly modulate the pharmacological properties of diamine derivatives by altering their conformation, lipophilicity, and steric profile. Research on related cyclohexane-containing bioactive molecules has demonstrated that the position, size, and nature of these substituents are key determinants of activity.
The following table summarizes the conceptual influence of different types of substituents on the cyclohexane ring based on general principles of medicinal chemistry, as direct data for this compound is limited.
| Substituent Type | Potential Influence on Biological Activity | Rationale |
| Small Alkyl Groups (e.g., Methyl, Ethyl) | Can enhance binding affinity and improve pharmacokinetic properties. | May fill small hydrophobic pockets in the target protein; can increase lipophilicity, aiding membrane permeability. |
| Bulky Alkyl Groups (e.g., tert-Butyl) | May increase selectivity or introduce steric hindrance that reduces activity. | Can provide specific interactions with larger pockets or, conversely, prevent binding to off-targets or the primary target. |
| Polar Groups (e.g., Hydroxyl, Amino) | Can introduce new hydrogen bonding interactions and alter solubility. | May form key interactions with polar residues in the binding site; can improve aqueous solubility. |
| Halogens (e.g., Fluoro, Chloro) | Can modulate electronic properties and metabolic stability. | Can alter the pKa of nearby functional groups and block sites of metabolism, thereby increasing the compound's half-life. |
N-methylation, the defining feature of this compound, and other N-substitutions play a pivotal role in modulating the compound's biological activity. The presence of a methyl group on one of the nitrogen atoms, converting a primary amine to a secondary amine, has several important consequences:
Basicity: The methyl group is electron-donating, which generally increases the basicity (pKa) of the nitrogen atom. This can affect the compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and interaction with biological targets.
Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
Steric Effects: The methyl group introduces steric bulk around the nitrogen atom, which can influence binding affinity and selectivity for a particular target.
Hydrogen Bonding: A secondary amine has one hydrogen atom available for donation in a hydrogen bond, whereas a primary amine has two. This difference can be critical for molecular recognition.
The discovery of (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamines as allosteric inhibitors of the mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1) further underscores the importance of N-substituents. In this case, aryl groups were attached to both nitrogen atoms, leading to potent and selective inhibitors. This demonstrates that larger, more complex substituents on the nitrogen atoms of the cyclohexane-1,4-diamine (B98093) scaffold can lead to highly specific biological activities.
A comparative overview of different N-substitutions on a conceptual cyclohexane-1,4-diamine scaffold is presented below:
| N-Substitution | Potential Impact on Biological Activity |
| None (Primary Amine) | High capacity for hydrogen bond donation; generally more polar. |
| N-Methyl | Increased basicity and lipophilicity; reduced hydrogen bond donation capacity compared to primary amine. |
| N,N-Dimethyl | Further increased basicity and lipophilicity; no hydrogen bond donation capacity. |
| N-Ethyl / Larger Alkyl | Progressive increase in lipophilicity and steric bulk; may enhance binding in hydrophobic pockets. |
| N-Aryl | Introduces potential for π-π stacking and other aromatic interactions; significantly alters steric and electronic profile. |
| N-Acyl | Reduces basicity of the nitrogen; introduces a hydrogen bond acceptor (carbonyl oxygen). |
The cyclohexane ring in this compound is not planar and exists predominantly in a chair conformation. This gives rise to the possibility of cis and trans diastereomers, depending on the relative orientation of the two amino groups. In the trans isomer, the two substituents are on opposite sides of the ring, and in the more stable conformation, both can occupy equatorial positions. In the cis isomer, the substituents are on the same side of the ring, meaning one must be in an axial position and the other equatorial.
This stereochemical arrangement is of paramount importance for molecular recognition, as the spatial relationship between the two nitrogen atoms and any other substituents will determine how the molecule fits into a binding site. The trans isomer, with its more defined and rigid separation of the amino groups, is often favored in drug design as it can more effectively span binding pockets or interact with distinct regions of a target protein. The discovery of (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamines as MALT1 inhibitors specifically highlights the therapeutic potential of the cis isomer in certain contexts, where this specific spatial arrangement of substituents is optimal for binding to an allosteric site.
The chirality of substituents on the cyclohexane ring can also introduce enantiomeric forms, which may exhibit different biological activities. This principle of stereoselectivity is fundamental in pharmacology, as biological targets are themselves chiral and will often interact preferentially with one enantiomer over the other.
Application in Molecular Probe Design
The rigid cyclohexane-1,4-diamine scaffold, with its well-defined stereochemistry and two addressable amino groups, makes it an attractive platform for the design of molecular probes. These probes are valuable tools for studying biological systems, allowing for the visualization, quantification, and localization of specific molecules or ions.
By attaching a fluorophore to one of the amino groups and a recognition moiety to the other, it is possible to create fluorescent probes that signal the presence of a target analyte through a change in fluorescence intensity or wavelength. The N1-methyl group in this compound could serve to fine-tune the properties of such a probe, for example, by modulating the electronic environment of the fluorophore or by providing an additional point of interaction with the target.
While specific examples of molecular probes based directly on the this compound scaffold are not prominent in the literature, the principles of probe design using related diamine structures are well-established. For instance, fluorescent sensors for the enantioselective recognition of chiral acids have been developed using cyclohexane-1,2-diamine as a chiral scaffold. These probes incorporate fluorescent reporters and binding sites that, due to the rigid and chiral nature of the cyclohexane backbone, can effectively discriminate between different enantiomers of an analyte.
Rational Design of Derivatives for Specific Molecular Targets
The cyclohexane-1,4-diamine scaffold is a versatile starting point for the rational design of derivatives aimed at specific molecular targets. The process of rational drug design involves using the known three-dimensional structure of a target protein to design molecules that will bind to it with high affinity and selectivity.
The discovery of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors is a prime example of this approach. MALT1 is a protein involved in NF-κB signaling, a pathway that is often dysregulated in B-cell lymphomas and autoimmune diseases. By identifying a novel allosteric binding site on the MALT1 protein, researchers were able to design and optimize a series of (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamines that bind to this site and inhibit the enzyme's activity. The cyclohexane core served as a rigid scaffold to correctly orient the two aryl groups for optimal interaction with the allosteric pocket.
The SAR from such a study would typically involve systematically varying the substituents on the aryl rings to improve potency, selectivity, and pharmacokinetic properties. The data generated would be used to build a quantitative structure-activity relationship (QSAR) model to guide further optimization.
The following table outlines a hypothetical rational design strategy for developing an enzyme inhibitor based on the this compound scaffold.
| Design Step | Rationale | Example Modification |
| 1. Scaffold Hopping / Fragment Screening | Identify the this compound scaffold as a potential starting point for a known enzyme target. | The scaffold may be identified from a high-throughput screen or by its structural similarity to a known ligand. |
| 2. Docking and Initial Design | Use computational docking to predict the binding mode of the scaffold in the enzyme's active site. | The primary amine may form a key hydrogen bond with a catalytic residue, while the N-methyl group could be oriented towards a hydrophobic pocket. |
| 3. Elaboration of the Primary Amine | Add substituents to the primary amine to pick up additional interactions with the protein. | An aromatic group could be added to engage in π-stacking with a tyrosine residue in the active site. |
| 4. Modification of the Cyclohexane Ring | Introduce substituents on the ring to improve binding affinity or pharmacokinetic properties. | A small methyl group could be added to fill a small void in the binding pocket, increasing van der Waals interactions. |
| 5. Optimization of N-Substitution | Vary the N-substituent to fine-tune potency and selectivity. | Replacing the N-methyl with an N-ethyl group might provide a better fit in the hydrophobic pocket. |
| 6. Stereochemical Optimization | Synthesize and test individual stereoisomers to identify the most active one. | The trans isomer might be more active than the cis isomer due to a more favorable binding conformation. |
This iterative process of design, synthesis, and biological evaluation is the cornerstone of modern drug discovery and can be effectively applied to derivatives of this compound to develop novel therapeutic agents.
Environmental and Degradation Studies
Microbial Degradation Pathways of Cycloalkane Diamines
The biodegradation of alicyclic and N-methylated compounds is a key process in their environmental removal. Microorganisms, including bacteria and fungi, possess diverse enzymatic systems capable of transforming such molecules.
Aerobic Degradation: Under aerobic conditions, the degradation of N1-Methylcyclohexane-1,4-diamine is likely initiated by monooxygenase or dioxygenase enzymes. These enzymes can hydroxylate the cyclohexane (B81311) ring, making it more susceptible to ring cleavage. The presence of the methyl group and the two amino groups at the 1 and 4 positions influences the points of initial enzymatic attack. For instance, studies on other diamines have shown that fungi can degrade these compounds more rapidly than bacteria nih.gov. The degradation of the N-methyl group could proceed via N-demethylation, a common metabolic reaction in the breakdown of many xenobiotics.
Anaerobic Degradation: In the absence of oxygen, the degradation of the cyclohexane ring is more challenging. For unsubstituted cyclohexane, anaerobic degradation has been shown to proceed via carboxylation, where the ring is activated by the addition of a carboxyl group, followed by beta-oxidation-like reactions researchgate.net. In the case of this compound, a similar initial activation step on the cycloalkane ring is plausible. The anaerobic degradation of the amine and N-methylamine functionalities would likely involve different enzymatic pathways, potentially leading to the formation of various nitrogenous intermediates. It's important to note that some microorganisms in anoxic environments have been shown to degrade complex organic compounds, and similar processes could be involved in the breakdown of this compound acs.org.
While no studies have specifically identified the intermediate metabolites of this compound degradation, we can hypothesize potential intermediates based on the degradation pathways of similar compounds.
Potential Aerobic Metabolites:
Hydroxylated derivatives: Initial oxidation of the cyclohexane ring would lead to the formation of various hydroxylated isomers of this compound.
Ketone derivatives: Further oxidation of the hydroxylated intermediates could result in the formation of the corresponding ketones.
Ring-cleavage products: Subsequent enzymatic action would likely lead to the cleavage of the cyclohexane ring, resulting in the formation of dicarboxylic acids or other linear aliphatic compounds.
N-demethylated products: The removal of the methyl group from the tertiary amine would produce cyclohexane-1,4-diamine (B98093).
Potential Anaerobic Metabolites:
Carboxylated intermediates: The initial activation of the cyclohexane ring under anaerobic conditions could lead to the formation of carboxylated derivatives of this compound.
Products of beta-oxidation: Subsequent degradation of the carboxylated ring would likely proceed through a pathway analogous to beta-oxidation, yielding shorter-chain dicarboxylic acids.
A study on the biodegradation of other diamines, such as 2,4-diaminotoluene (B122806) and 4,4'-methylenedianiline, identified various bacterial and fungal strains capable of their degradation, suggesting that similar microbial communities could potentially degrade this compound nih.gov.
Table 1: Potential Intermediate Metabolites in the Degradation of this compound
| Degradation Pathway | Potential Intermediate Metabolites |
|---|---|
| Aerobic | Hydroxylated this compound |
| Ketone derivatives of this compound | |
| Ring-cleavage products (e.g., dicarboxylic acids) | |
| Cyclohexane-1,4-diamine (from N-demethylation) | |
| Anaerobic | Carboxylated this compound |
| Shorter-chain dicarboxylic acids |
Photochemical Degradation Mechanisms
In the atmosphere, this compound is expected to undergo photochemical degradation, primarily through reactions with hydroxyl (•OH) radicals. The rate of this reaction will determine the atmospheric lifetime of the compound. The presence of two amine groups, one of which is a tertiary amine, suggests that these sites will be highly reactive towards •OH radicals.
The reaction of tertiary amines with •OH radicals can proceed via several pathways, including hydrogen abstraction from the N-methyl group or from the carbon atoms alpha to the nitrogen. This can lead to the formation of α-amino radicals and iminium ions acs.orgbeilstein-journals.org. These reactive intermediates can then undergo further reactions in the atmosphere.
The atmospheric photo-oxidation of methylamines has been shown to produce imines and amides as major primary products nilu.com. It is therefore plausible that the photochemical degradation of this compound could lead to the formation of corresponding imine and amide derivatives. Furthermore, under certain atmospheric conditions, particularly in the presence of nitrogen oxides (NOx), the formation of nitrosamines and nitramines from the degradation of amines is a possibility nilu.comnih.gov.
Assessment of Environmental Fate and Transformation
Once in the environment, this compound will be subject to the degradation pathways discussed above. The rate of microbial degradation will depend on various factors, including the presence of adapted microbial populations, temperature, pH, and nutrient availability. Similarly, the rate of photochemical degradation will be influenced by the intensity of solar radiation and the concentration of atmospheric oxidants.
Given the potential for both microbial and photochemical degradation, it is unlikely that this compound would persist indefinitely in the environment. However, the formation of more persistent or toxic transformation products is a possibility that warrants further investigation. A comprehensive environmental risk assessment would require detailed studies on the rates of degradation and the identification and toxicity of the resulting transformation products nih.gov.
Emerging Research Areas and Interdisciplinary Studies
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly being applied to the synthesis of amines and diamines to reduce waste, minimize energy consumption, and utilize renewable resources. These approaches represent a significant shift from traditional synthetic routes, which often rely on harsh conditions and hazardous materials.
Biocatalysis: A prominent green strategy is the use of enzymes as catalysts. Biocatalysis offers high selectivity and efficiency under mild, aqueous conditions. For the synthesis of diamines and related structures, several enzyme classes are being explored:
Carboxylic Acid Reductases (CARs): Research has demonstrated the use of truncated CARs, specifically the adenylation domain, for the selective monoacylation of symmetrical diamines in aqueous environments. acs.org This method is notable for its improved activity compared to the native enzyme and its ability to directly produce pharmaceutically relevant amides. acs.org
Imine Reductases (IREDs): IREDs have been successfully used for the direct synthesis of piperazines, which are heterocyclic diamines, from readily available diamine and dicarbonyl starting materials. acs.org This one-step double reductive amination process achieves high yields and excellent enantioselectivity under mild conditions. acs.org
Transaminases: Biocatalytic cascades involving transaminases are used to overcome unfavorable thermodynamic equilibria in amine synthesis. mdpi.com These enzymes facilitate the production of enantiomerically pure chiral amines, which are crucial building blocks in pharmaceuticals. mdpi.comnih.gov
Green Solvents: The replacement of volatile organic solvents (VOCs) is a key goal in green chemistry. Research into alternative solvent systems for amine synthesis is gaining traction.
Deep Eutectic Solvents (DESs): DESs have emerged as environmentally friendly substitutes for traditional solvents. mdpi.com Their low volatility, high thermal stability, and tunable polarity make them suitable for a variety of amination reactions, including metal-catalyzed processes like the Ullman amine synthesis. mdpi.com
Water: As the most abundant and benign solvent, water is an ideal medium for many organic reactions. pnas.org The development of water-soluble catalysts and reaction conditions has enabled a range of transformations, including the synthesis of heterocyclic compounds, to be performed in aqueous media. pnas.orgmdpi.com
Supercritical CO2: Liquid and supercritical carbon dioxide is another green alternative, valued for its non-flammable nature, low viscosity, and the ease with which it can be removed from the reaction mixture. pnas.org
Table 1: Green Chemistry Approaches Relevant to Diamine Synthesis
| Approach | Key Features | Examples/Enzymes | Potential Advantages for N1-Methylcyclohexane-1,4-diamine Synthesis |
|---|---|---|---|
| Biocatalysis | High selectivity, mild reaction conditions, aqueous media, reduced waste. | Carboxylic Acid Reductases (CARs), Imine Reductases (IREDs), Transaminases. acs.orgacs.org | Stereoselective synthesis of isomers, reduced need for protecting groups, lower energy consumption. |
| Green Solvents | Replacement of volatile/toxic organic solvents, improved safety profile. | Deep Eutectic Solvents (DESs), Water, Supercritical CO2. mdpi.compnas.org | Safer process conditions, easier product separation, reduced environmental impact. |
| Hydrogen Borrowing | High atom economy, produces only water as a byproduct, uses readily available alcohols. | Precious metal or base metal catalysts. rsc.org | Atom-efficient N-methylation and cyclization reactions, avoidance of stoichiometric waste. |
Advanced Spectroscopic Techniques for In-Situ Monitoring
To optimize reaction conditions and ensure process safety and efficiency, real-time monitoring is crucial. Advanced spectroscopic techniques, particularly in-situ Fourier Transform Infrared (FTIR) spectroscopy, allow chemists and engineers to gain a deep understanding of reaction dynamics without the need for offline sampling.
In-Situ FTIR-ATR Spectroscopy: This technique utilizes a fiber-optic probe that can be inserted directly into a reaction vessel to collect infrared spectra in real-time. mdpi.comnih.gov This provides a continuous stream of data on the concentration of reactants, intermediates, and products throughout the course of a reaction. youtube.com
Key Applications and Benefits:
Reaction Kinetics: By tracking the disappearance of reactants and the appearance of products over time, precise kinetic models can be developed. youtube.com This information is vital for optimizing parameters such as temperature, pressure, and catalyst loading.
Intermediate Detection: Transient or unstable intermediates that are difficult to isolate can be detected and monitored, providing critical insights into the reaction mechanism. mdpi.com For instance, the formation and consumption of diazonium salts, which can be hazardous, have been successfully monitored in real-time. mdpi.comnih.gov
Process Control: In-situ monitoring enables the precise determination of reaction endpoints, preventing the formation of impurities from over-processing and ensuring batch-to-batch consistency. mt.com It provides a complete picture of reaction dynamics, which is essential for safe and reliable scale-up. youtube.com
For a reaction such as the synthesis of this compound, which could involve multi-step processes like reductive amination, in-situ FTIR could be used to monitor the conversion of ketone or imine intermediates and track the formation of the final product, ensuring optimal yield and purity.
Table 2: Advantages of In-Situ FTIR for Monitoring Amine Synthesis
| Feature | Description | Relevance to this compound |
|---|---|---|
| Real-Time Data | Continuous data collection directly from the reaction vessel without sampling. mt.com | Allows for immediate adjustments to reaction parameters to control isomer ratios or prevent side reactions. |
| No Time Delays | Eliminates the need for time-consuming offline analysis like HPLC or GC. mdpi.com | Speeds up process development and optimization cycles. |
| Comprehensive Understanding | Tracks concentration profiles of all IR-active species simultaneously (reactants, intermediates, products). youtube.com | Provides a full mechanistic picture, identifying potential bottlenecks or alternative pathways. |
| Enhanced Safety | Avoids operator exposure to potentially hazardous chemicals during sampling. mdpi.com | Crucial when handling reactive amines and intermediates. |
| Improved Scalability | Data on reaction thermodynamics and kinetics facilitates safer and more reliable scale-up. youtube.com | Ensures that laboratory findings can be translated effectively to industrial production. |
Integration of Machine Learning in Predictive Modeling
Machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and potential biological activity from chemical structure alone. These predictive models can significantly accelerate the discovery and development of new compounds and processes by prioritizing experimental efforts.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that correlates the structural features of a chemical with its properties or biological activity (e.g., toxicity). nih.gov By training models on large datasets of known chemicals, it is possible to predict the properties of new, untested compounds. researchgate.net
Toxicity Prediction: A primary application of QSAR is in toxicology. Models have been developed to predict endpoints such as acute oral toxicity (LD50) in rats, helping to identify potentially hazardous chemicals early in the development process and reducing the need for animal testing. nih.govresearchgate.net
Applicability Domain: A key aspect of robust QSAR modeling is defining the "applicability domain," which ensures that predictions are only made for compounds that are structurally similar to those in the training set, thereby increasing the reliability of the prediction. qsartoolbox.org
Molecular Property Prediction: Beyond toxicity, ML models are being developed to predict a wide range of fundamental physicochemical properties.
SMILES-Based Models: Many modern approaches use the Simplified Molecular Input Line Entry System (SMILES) representation of a molecule as the input for a machine learning model, such as a neural network. nih.govresearchgate.net This avoids the need for computationally expensive 3D coordinate calculations.
Predictive Accuracy: These models have demonstrated high accuracy in predicting properties like boiling point, melting point, vapor pressure, and critical temperature, with some models achieving a coefficient of determination (R²) greater than 0.9 for certain properties. nih.govresearchgate.net Such tools can be used to estimate the properties of this compound and guide its application in areas like polymer science.
Table 3: Machine Learning in Predictive Chemistry
| Model Type | Input Data | Predicted Properties | Potential Application for this compound |
|---|---|---|---|
| QSAR | Molecular descriptors, fingerprints. | Acute toxicity (LD50), skin sensitization, ecotoxicity. nih.govqsartoolbox.org | Early-stage hazard assessment, guiding safe handling protocols, regulatory submissions. |
| Neural Networks | SMILES strings, molecular graphs. nih.govnih.gov | Physicochemical properties (boiling point, melting point, vapor pressure), pharmacokinetic profiles. researchgate.netnih.gov | Predicting physical behavior for process engineering, estimating suitability as a monomer or curing agent. |
| Tree-Based Ensembles | Molecular embeddings (e.g., Mol2Vec). | Drug sensitivity (IC50), various molecular properties. nih.govplos.org | Screening for potential new applications in materials or life sciences. |
Q & A
Basic Research: What are the key considerations for synthesizing N1-Methylcyclohexane-1,4-diamine with high purity?
Methodological Answer:
The synthesis of this compound requires careful control of reaction conditions to achieve high yield and purity. Key steps include:
- Catalyst Selection : Use transition metal catalysts (e.g., palladium or nickel) to facilitate reductive amination of cyclohexane-1,4-dione with methylamine. Catalytic hydrogenation under controlled pressure (5–10 bar H₂) is recommended .
- Temperature Optimization : Maintain reaction temperatures between 80–100°C to balance reaction kinetics and side-product formation .
- Purification : Post-synthesis purification via fractional distillation or column chromatography (using silica gel and a 7:3 hexane/ethyl acetate eluent) is critical to isolate the product from byproducts like unreacted amines or dimerized species .
Advanced Research: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
X-ray crystallography is essential for confirming stereochemistry and conformational flexibility. For N1-methyl derivatives:
- Crystal Growth : Recrystallize the compound from a hexane/dichloromethane (3:1) mixture to obtain single crystals suitable for diffraction .
- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) to enhance resolution. Key parameters include unit cell dimensions (e.g., a = 11.8285 Å, b = 9.1223 Å, c = 14.7952 Å) and refinement with SHELXL-97 .
- Dihedral Angle Analysis : Compare experimental dihedral angles (e.g., 82.9° between aromatic and pyridine rings in related diamines) with computational models (DFT/B3LYP) to validate structural assignments .
Analytical Chemistry: What approaches are recommended for quantifying trace amounts of this compound in biological matrices?
Methodological Answer:
- GC-MS Protocol :
- Derivatization : Treat samples with heptafluorobutyric anhydride (HFBA) to enhance volatility.
- Calibration : Use an external standard curve with putrescine (butane-1,4-diamine) as an internal standard, validated across 0.1–100 µM .
- Detection : Operate in selected ion monitoring (SIM) mode, targeting m/z 142 (molecular ion) and 85 (base peak fragment) .
- HPLC Alternative : Reverse-phase C18 columns with UV detection at 254 nm, using a 60:40 acetonitrile/water mobile phase buffered with 0.1% trifluoroacetic acid .
Data Contradiction: How should researchers address discrepancies in reported reaction yields for this compound synthesis?
Methodological Answer:
Discrepancies often arise from variations in:
- Catalytic Systems : Compare yields using homogeneous (e.g., Pd/C) vs. heterogeneous catalysts (e.g., Raney nickel). Heterogeneous systems may reduce yields by 15–20% due to surface poisoning .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote side reactions. A solvent screening study (e.g., ethanol, THF, acetonitrile) is advised .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (temperature, catalyst loading) and optimize conditions via response surface methodology .
Biological Applications: What strategies evaluate the antimicrobial activity of this compound?
Methodological Answer:
- MIC Assays :
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
- Include positive controls (e.g., ciprofloxacin) and assess synergy with commercial antibiotics via checkerboard assays .
- Mechanistic Studies :
- Use fluorescence microscopy with propidium iodide to assess membrane disruption.
- Quantitate ATP depletion via luminometric assays (e.g., BacTiter-Glo™) to confirm metabolic inhibition .
Advanced Characterization: How can NMR spectroscopy distinguish between cis and trans isomers of this compound?
Methodological Answer:
- 1H NMR :
- Coupling Constants : Cis isomers exhibit J = 8–10 Hz for axial-equatorial protons, while trans isomers show J = 2–4 Hz (axial-axial or equatorial-equatorial) .
- Methyl Group Shifts : Cis configurations downfield-shift methyl protons (δ = 1.2–1.4 ppm) due to steric crowding, compared to trans (δ = 1.0–1.1 ppm) .
- 13C NMR : Cis isomers display distinct cyclohexane ring carbons (e.g., C1 and C4 at δ = 45–50 ppm), whereas trans isomers show upfield shifts (δ = 40–43 ppm) .
Stability and Storage: What conditions prevent degradation of this compound during long-term storage?
Methodological Answer:
- Inert Atmosphere : Store under argon or nitrogen in flame-sealed ampules to prevent oxidation .
- Temperature Control : Maintain at –20°C in amber glass vials to avoid photodegradation.
- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track purity loss (<5% degradation threshold) .
Computational Modeling: How can molecular dynamics simulations predict the conformational behavior of this compound in solution?
Methodological Answer:
- Force Field Selection : Use OPLS-AA or CHARMM36 parameters for accurate dihedral angle and van der Waals interactions .
- Solvation Models : Simulate in explicit water (TIP3P) or ethanol using periodic boundary conditions.
- Analysis : Calculate radial distribution functions (RDFs) to identify dominant chair or boat conformations. Compare with experimental NOESY NMR data for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
